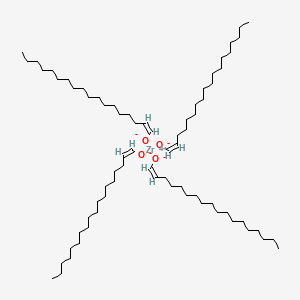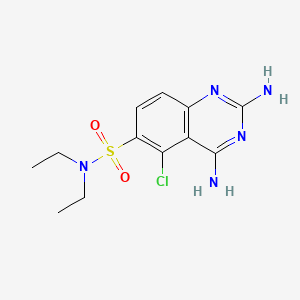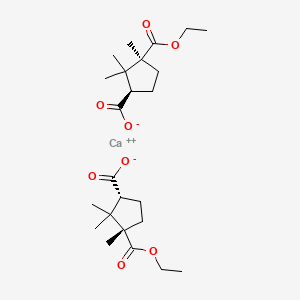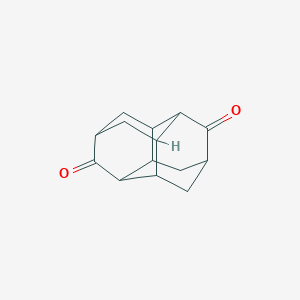
Tetrafluorodioxodivanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorodioxodivanadium is a chemical compound with the molecular formula F4O2V2. It is a vanadium-based compound that contains two vanadium atoms, four fluorine atoms, and two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorodioxodivanadium typically involves the reaction of vanadium pentoxide (V2O5) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination of the vanadium oxide. The general reaction can be represented as:
V2O5+4HF→V2O2F4+2H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrafluorodioxodivanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds such as vanadium hexafluoride (VF6).
Reduction: Lower oxidation state vanadium compounds such as vanadium trifluoride (VF3).
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Tetrafluorodioxodivanadium has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its unique reactivity.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and fluorinated polymers
Mecanismo De Acción
The mechanism of action of tetrafluorodioxodivanadium involves its interaction with molecular targets and pathways within a system. It can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium compound used in various industrial processes.
Vanadium Trifluoride (VF3): A lower oxidation state vanadium compound with different reactivity.
Vanadium Hexafluoride (VF6): A higher oxidation state vanadium compound with distinct chemical properties.
Uniqueness
Tetrafluorodioxodivanadium is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
71965-21-4 |
|---|---|
Fórmula molecular |
F4H4O2V2 |
Peso molecular |
213.907 g/mol |
Nombre IUPAC |
oxovanadium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.2O.2V/h4*1H;;;; |
Clave InChI |
JUVWSFAJBCFVBK-UHFFFAOYSA-N |
SMILES canónico |
O=[V].O=[V].F.F.F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


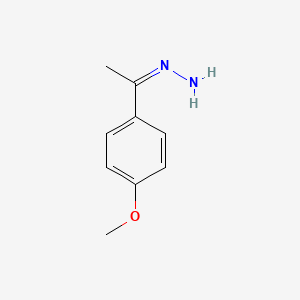
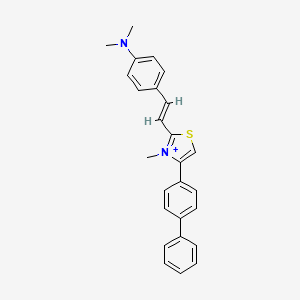
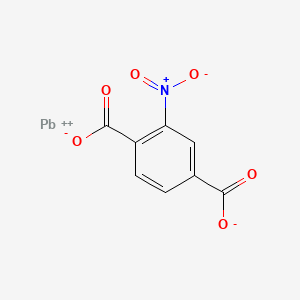
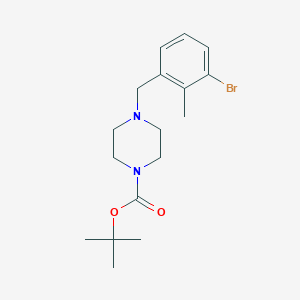
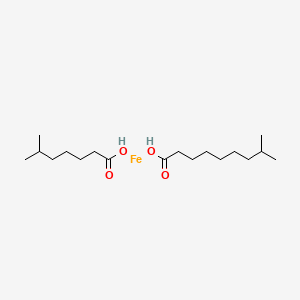

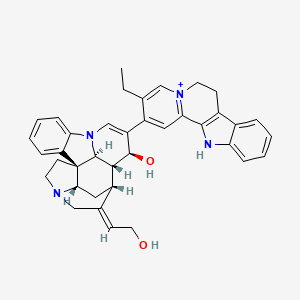
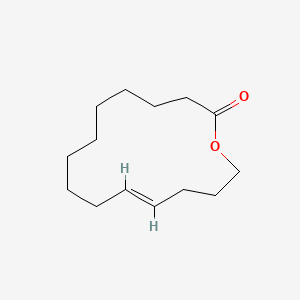
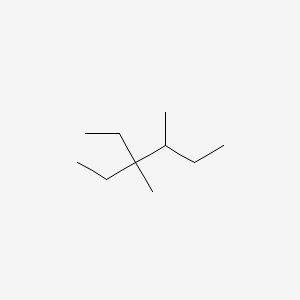
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
